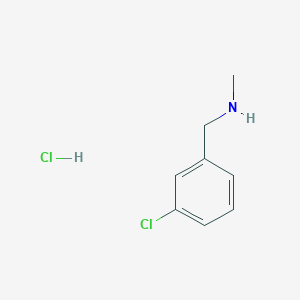

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZCFTGBUZFEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509039 | |

| Record name | 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-46-1 | |

| Record name | 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3-chlorophenyl)methyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, a substituted benzylamine derivative, is a compound of interest in medicinal chemistry and drug development. Its structural motif, featuring a chlorophenyl group, is prevalent in a variety of pharmacologically active molecules. Understanding the fundamental physical and chemical properties of this hydrochloride salt is paramount for its synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of its known physical properties, outlines detailed experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Chemical Identity and Structure

The initial step in characterizing any chemical entity is to establish its precise identity. The hydrochloride salt of 1-(3-Chlorophenyl)-N-methylmethanamine is formed by the protonation of the secondary amine by hydrochloric acid. This conversion from the free base to the salt form is a common strategy in pharmaceutical development to enhance solubility and stability.

Caption: Workflow for melting point determination.

Solubility Assessment

Solubility is a critical parameter that influences a drug's bioavailability and formulation design. The conversion to a hydrochloride salt is often intended to increase aqueous solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at physiological pHs (e.g., pH 1.2, 6.8, 7.4), and common organic solvents (e.g., methanol, ethanol, DMSO).

-

Sample Addition: Add an excess amount of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride to a known volume of each solvent in a sealed container. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE) may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Caption: Shake-flask solubility determination workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the molecular structure. For the hydrochloride salt, the protonation of the amine nitrogen will influence the chemical shifts of adjacent protons and carbons.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons of the benzyl group, and the methyl protons. The proton on the nitrogen may appear as a broad signal, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride would include:

-

N-H stretch: A broad band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

Aromatic C=C stretches: These would be observed in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected mass spectrum would show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the molecular weight of the free base.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Handling: It is recommended to handle 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride in a well-ventilated area. Appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[1]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. It should be kept away from incompatible materials.[1] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physical properties of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride. While a lack of publicly available experimental data for the hydrochloride salt necessitates some reliance on data from the free base and predictive models, the outlined experimental protocols provide a robust framework for its full characterization. For researchers and drug development professionals, a thorough understanding of these properties is the foundation for successful and efficient progression from laboratory synthesis to potential therapeutic application.

References

-

Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

ChemSigma. (n.d.). 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride [90389-46-1]. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

-

NIST. (n.d.). Methanamine, hydrochloride. NIST WebBook. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(3-Chlorophenyl)-N-Methylmethanamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-[3-(3-chlorophenyl)phenyl]-N-methylmethanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(p-Chlorophenyl)-1-phenylmethylamine, hydrochloride. Retrieved from [Link]

-

1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. (n.d.). IndiaMART. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering.

-

NIST. (n.d.). Chlorphenamine. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Methylamine. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-N-methylbenzenemethanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

3-Chloro-N-methylbenzenemethanamine hydrochloride, a substituted benzylamine derivative, represents a pivotal building block in modern medicinal chemistry and organic synthesis. Its structural motif, featuring a chlorinated phenyl ring and a secondary amine, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its characterization and applications, particularly within the realm of drug discovery. For researchers and professionals in the field, a thorough understanding of this intermediate is crucial for leveraging its potential in creating next-generation pharmaceuticals and agrochemicals.[1][2]

The strategic placement of a chlorine atom on the benzene ring at the meta position, combined with the N-methyl group, significantly influences the molecule's electronic and steric properties. This, in turn, dictates its reactivity and its ability to interact with biological targets. This guide will delve into the nuances of its chemical behavior, providing practical insights for its effective utilization in a laboratory setting.

Physicochemical Properties

3-Chloro-N-methylbenzenemethanamine hydrochloride is the salt form of the free base, 3-Chloro-N-methylbenzylamine. The free base is typically a colorless to pale yellow liquid, while the hydrochloride salt is a solid.[3] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀ClN · HCl | [4] |

| Molecular Weight | 192.10 g/mol | Calculated |

| CAS Number | 39191-07-6 (free base) | [1] |

| Appearance | Colorless to pale yellow liquid (free base) | [3] |

| Boiling Point | 97 °C at 0.6 mmHg (free base) | [5] |

| Density | 1.072 g/mL at 25 °C (free base) | [5] |

| Refractive Index | n20/D 1.5395 (free base) | [5] |

| InChI Key | ZPNLAQVYPIAHTO-UHFFFAOYSA-N (free base) | [3][4] |

Synthesis and Purification

The synthesis of 3-Chloro-N-methylbenzenemethanamine hydrochloride is a well-established process in organic chemistry, typically involving the reaction of a chlorobenzyl halide with methylamine, followed by conversion to the hydrochloride salt.

Synthesis of the Free Base: 3-Chloro-N-methylbenzylamine

A common and efficient method for the synthesis of the free base involves the nucleophilic substitution of 3-chlorobenzyl chloride with methylamine.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chlorobenzyl chloride (1 equivalent) in ethanol, an ethanolic solution of methylamine (2-3 equivalents) is added dropwise at room temperature. The use of excess methylamine helps to drive the reaction to completion and minimize the formation of the tertiary amine byproduct.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the ethanol is removed under reduced pressure. The resulting residue is taken up in water and washed with a nonpolar organic solvent like ethyl acetate to remove any unreacted starting material. The aqueous layer is then basified with a suitable base, such as sodium hydroxide or potassium carbonate, to a pH of approximately 8-9. This deprotonates the amine, making it soluble in organic solvents.

-

Extraction and Purification: The free base is then extracted with an organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-Chloro-N-methylbenzylamine.[5] Further purification can be achieved by vacuum distillation.

Conversion to the Hydrochloride Salt

The purified free base is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolution: The purified 3-Chloro-N-methylbenzylamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution of the amine. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the final 3-Chloro-N-methylbenzenemethanamine hydrochloride.

Structural Elucidation and Characterization

The identity and purity of 3-Chloro-N-methylbenzenemethanamine and its hydrochloride salt are confirmed using a combination of spectroscopic techniques.

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride (CAS 90389-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS 90389-46-1), a substituted benzylamine derivative with potential applications in pharmaceutical research and development. This document delves into the compound's chemical identity, physicochemical properties, a detailed synthesis protocol via reductive amination, and methods for its analytical characterization. Furthermore, it explores the potential pharmacological profile of this compound by examining the structure-activity relationships of related N-methyl-benzylamines, suggesting possible interactions with monoamine systems. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for scientists engaged in the synthesis, analysis, and investigation of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a secondary amine salt. The presence of a chlorine atom at the meta-position of the phenyl ring and the N-methylation of the benzylamine core are key structural features that are expected to influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90389-46-1 | [1] |

| Molecular Formula | C₈H₁₁Cl₂N | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Synonyms | Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride; N-(3-Chlorobenzyl)methylamine hydrochloride | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point (Free Base) | 97 °C at 0.6 mmHg | N/A |

| Density (Free Base) | 1.072 g/mL at 25 °C | N/A |

Synthesis Protocol: Reductive Amination

The synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride can be efficiently achieved through a two-step process involving the reductive amination of 3-chlorobenzaldehyde with methylamine, followed by conversion to its hydrochloride salt.[2][3] Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, offering high yields and selectivity.[2]

Step 1: Synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine (Free Base)

This step involves the formation of an imine intermediate from 3-chlorobenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a suitable reducing agent for this transformation.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Amine Addition: Add a solution of methylamine (1.1 equivalents) in methanol to the flask.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-Chlorophenyl)-N-methylmethanamine. The product can be further purified by column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-(3-Chlorophenyl)-N-methylmethanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride. The following techniques are recommended:

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can provide further structural information. For related chlorophenyl compounds, isotopic patterns characteristic of the chlorine atom are observed.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. Key absorbances are expected for the N-H stretch of the secondary amine salt, aromatic C-H stretches, and the C-Cl stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a good starting point for method development.

Potential Pharmacological Profile and Applications

While specific pharmacological data for 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is limited in publicly accessible literature, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological activity.

The N-benzyl-N-methylamine scaffold is a component of various biologically active compounds. N-methylation of benzylamines can modulate their pharmacological properties, including their affinity for and activity at various receptors and transporters in the central nervous system.[6]

The presence of the 3-chlorophenyl group is also significant. Halogenation of phenyl rings is a common strategy in drug design to modulate lipophilicity, metabolic stability, and receptor binding affinity. For instance, the related compound 1-(3-chlorophenyl)piperazine (mCPP) is a known serotonin receptor agonist.[7] While structurally distinct from the title compound, the presence of the 3-chlorophenyl moiety in mCPP highlights the potential for this substitution to confer activity at serotonergic targets.

Given these structural features, it is plausible that 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride could interact with monoamine transporters (for serotonin, dopamine, or norepinephrine) or G-protein coupled receptors, such as serotonin or adrenergic receptors.[8][9] Its primary application is likely as a research chemical to investigate these potential interactions or as a key intermediate in the synthesis of more complex pharmaceutical agents.[10] For example, substituted benzylamines are used as building blocks in the synthesis of compounds targeting a variety of enzymes and receptors.[11]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a chemical compound with potential for further investigation in the fields of medicinal chemistry and pharmacology. This guide has provided a detailed protocol for its synthesis, an overview of its physicochemical properties, and a framework for its analytical characterization. While its specific biological activity remains to be fully elucidated, its structural similarity to known bioactive molecules suggests it may be a valuable tool for drug discovery and development. Researchers working with this compound should adhere to the safety guidelines outlined to ensure a safe and productive research environment.

References

Sources

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 11. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the hypothesized mechanism of action for 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-46-1).[1] Due to a scarcity of direct research on this specific molecule, this paper synthesizes information from structurally analogous compounds and fundamental principles of neuropharmacology. The central hypothesis is that 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride functions as a monoamine releasing agent and/or reuptake inhibitor, with a primary influence on dopamine, norepinephrine, and serotonin systems. This guide will explore the theoretical interactions with monoamine transporters, propose experimental methodologies for its characterization, and discuss potential neurotoxicological implications.

Introduction and Chemical Identity

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a synthetic compound with the molecular formula C8H10ClN·HCl.[1] Structurally, it is a substituted phenethylamine, a class of compounds known for their psychoactive properties and interaction with the monoaminergic systems. The key structural features include a chlorophenyl group and an N-methylated aminomethyl side chain. These characteristics are common in molecules that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]

Synonyms:

-

Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride (1:1)[1]

-

3-Chloro-N-methylbenzenemethanamine hydrochloride[1]

Hypothesized Core Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural similarity to known monoamine releasing agents and reuptake inhibitors, the primary mechanism of action of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is likely centered on the modulation of monoamine transporters.[2][4] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[3]

Compounds of this class can interact with these transporters in two primary ways:

-

Reuptake Inhibition: The compound binds to the transporter protein, blocking the re-entry of the neurotransmitter into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing and prolonging its signaling.

-

Substrate-Mediated Release (Efflux): The compound is transported into the presynaptic neuron by the monoamine transporters.[4] Once inside, it can disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and reverse the direction of the plasma membrane transporters, causing a non-vesicular release of neurotransmitters into the synapse.[2][4]

The presence of the N-methyl group and the phenethylamine backbone in 1-(3-Chlorophenyl)-N-methylmethanamine is suggestive of a substrate-type interaction, favoring the hypothesis of it being a monoamine releasing agent.[4] The 3-chloro substitution on the phenyl ring will influence its affinity and selectivity for the different monoamine transporters.

Visualizing the Hypothesized Mechanism

Caption: Hypothesized mechanism of dopamine efflux.

Potential Selectivity and Pharmacological Profile

The precise selectivity of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride for DAT, NET, and SERT is unknown without experimental data. However, substitutions on the phenyl ring of phenethylamines are known to alter their affinity and selectivity. For instance, para-chloro substitution in methamphetamine (p-chloromethamphetamine) is known to confer significant serotonergic activity.[5] The meta-position of the chloro group in the topic compound may result in a different pharmacological profile, potentially with a more balanced effect on all three monoamine transporters or a preference for DAT and NET.

Quantitative Data from Structurally Related Compounds

While no direct binding affinity data exists for 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, data from related compounds can provide context. For example, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a potent and selective dopamine reuptake inhibitor.[6]

| Compound | Target | Ki (nM) |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | DAT | 0.04[6] |

| NET | 1107[6] | |

| SERT | 802[6] |

This table is for illustrative purposes to show how substitutions influence transporter affinity and does not represent data for the topic compound.

Experimental Protocols for Characterization

To elucidate the precise mechanism of action of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

These assays determine the affinity of the compound for the monoamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride at DAT, NET, and SERT.

Methodology:

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing human DAT, NET, or SERT, or from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Assays

These assays determine the functional effect of the compound on transporter activity.

Objective: To measure the potency of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride to inhibit the uptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

Methodology:

-

Cell Culture: Use cell lines stably expressing the human monoamine transporters or primary neuronal cultures.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Add the respective radiolabeled neurotransmitter to initiate uptake.

-

Uptake Termination: After a short incubation period, terminate the uptake by washing with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Visualizing the Experimental Workflow

Sources

- 1. echemi.com [echemi.com]

- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine releasing agent [medbox.iiab.me]

- 5. p-Chloromethamphetamine | C10H14ClN | CID 3128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-46-1).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of key spectroscopic techniques for the structural elucidation and purity assessment of this compound. Given the limited availability of published experimental spectra for this specific molecule, this guide emphasizes predictive analysis based on its chemical structure and draws upon data from analogous compounds to provide a robust framework for its characterization.

Introduction to 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine with a molecular formula of C₈H₁₀ClN.[2] In its hydrochloride salt form, the molecule has a molecular weight of 192.09 g/mol .[1] The structure features a meta-substituted chlorophenyl ring attached to a methylaminomethyl group. This compound and its analogues are of interest in medicinal chemistry and drug discovery due to their structural relation to various pharmacologically active molecules.

Accurate spectroscopic characterization is a cornerstone of chemical research and development, ensuring the identity, purity, and stability of a compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H₂⁺ | 9.0 - 10.0 | Broad Singlet | 2H | The acidic protons on the protonated amine are expected to be deshielded and may exchange with residual water, leading to a broad signal. |

| Ar-H | 7.2 - 7.5 | Multiplet | 4H | The four protons on the 3-chlorophenyl ring will exhibit complex splitting patterns due to their different electronic environments and coupling with each other. |

| CH₂ | ~4.0 | Singlet (or broad) | 2H | The benzylic protons are adjacent to the electron-withdrawing phenyl ring and the positively charged nitrogen, causing a significant downfield shift. Coupling to the N-H protons may be observed, potentially as a triplet if exchange is slow. |

| N-CH₃ | ~2.8 | Singlet (or broad) | 3H | The methyl protons are deshielded by the adjacent positively charged nitrogen. Coupling to the N-H protons may also be observed, potentially as a triplet. |

Causality in Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will dissolve the hydrochloride salt and its residual water peak will not obscure the signals of interest. Deuterated chloroform (CDCl₃) could also be used, though solubility may be lower.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-Cl | ~134 | The carbon directly attached to the chlorine atom is deshielded. |

| Quaternary Ar-C | ~138 | The aromatic carbon attached to the aminomethyl group. |

| Ar-CH | 128 - 132 | The four aromatic CH carbons will have distinct signals in this region. |

| CH₂ | ~55 | The benzylic carbon is deshielded by the adjacent aromatic ring and nitrogen. |

| N-CH₃ | ~35 | The methyl carbon attached to the nitrogen. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the spectra on a 300 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| N-H₂⁺ | 2400 - 2800 | Stretching | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Stretching | Medium |

| C-H (aliphatic) | 2850 - 3000 | Stretching | Medium |

| C=C (aromatic) | 1450 - 1600 | Stretching | Medium to Strong |

| C-N | 1020 - 1250 | Stretching | Medium |

| C-Cl | 600 - 800 | Stretching | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of the compound.

For 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, the free base (C₈H₁₀ClN) has a monoisotopic mass of approximately 155.05 Da. The hydrochloride salt will likely show the protonated molecule [M+H]⁺ in the mass spectrum.

Predicted Mass Spectrum:

-

Molecular Ion Peak [M+H]⁺: m/z ≈ 156.06. Due to the presence of chlorine, an isotopic peak at m/z ≈ 158.06 (M+2) with an intensity of about one-third of the [M+H]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Major Fragmentation Peaks:

-

Loss of the methyl group: [M+H - CH₃]⁺ at m/z ≈ 141.04.

-

Benzylic cleavage: Formation of the chlorotropylium ion at m/z ≈ 125.02.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The confident structural confirmation of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates the logical workflow.

Caption: Integrated workflow for the spectroscopic characterization of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride. By combining predictive ¹H and ¹³C NMR, IR, and mass spectrometry data with established experimental protocols, researchers can confidently verify the structure and purity of this compound. The principles and methodologies outlined herein are fundamental to synthetic chemistry, quality control, and drug development, ensuring the integrity of chemical entities used in further research.

References

- The Royal Society of Chemistry. Supplementary Information for General.

- Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives.

- Chemrio. 1-(3-chlorophenyl)-N-methylmethanamine,hydrochloride.

- ChemBK. 1-(3-Chlorophenyl)-N-Methylmethanamine.

- ECHEMI. Buy 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride from JHECHEM CO LTD.

- Doc Brown's Chemistry. Infrared spectrum of N,N-dimethylmethanamine (trimethylamine).

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Section 1: Executive Summary and Scientific Context

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, manufacturability, and the ultimate clinical success of an active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (CAS: 90389-46-1), a secondary amine hydrochloride salt.

As a hydrochloride salt of a basic compound, its aqueous solubility is anticipated to be strongly pH-dependent.[3][4] Understanding this relationship is not merely an academic exercise; it is essential for designing robust formulations, predicting in vivo dissolution, and satisfying regulatory requirements such as those outlined by the International Council for Harmonisation (ICH).[5][6] This document moves beyond a simple listing of data points to explain the scientific rationale behind each experimental choice, providing detailed, field-proven protocols to generate a reliable and comprehensive solubility profile. We will dissect the distinction between thermodynamic and kinetic solubility, detail the authoritative shake-flask method, and explore solubility in relevant non-aqueous systems, thereby creating a complete playbook for the characterization of this API.

Section 2: Foundational Physicochemical Properties and Predicted Solubility Behavior

Before embarking on experimental determination, a theoretical assessment based on the molecule's structure provides critical insights into its expected behavior. 1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine and, therefore, a weak base.[7] It is formulated as a hydrochloride salt to enhance its aqueous solubility, a common strategy in pharmaceutical development.[8]

| Property | Value | Source |

| Chemical Name | Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride (1:1) | [9] |

| CAS Number | 90389-46-1 | [9] |

| Molecular Formula | C₈H₁₀ClN · HCl | [9] |

| Molecular Weight | 192.09 g/mol | [9] |

| Predicted pKa (Free Base) | 9.34 ± 0.10 | [10] |

Expert Interpretation:

The predicted pKa of the conjugate acid is approximately 9.34.[10] This value is the pivotal point in the pH-solubility curve.

-

At pH values significantly below the pKa (e.g., pH 1-7) , the amine group will be predominantly protonated (R₂NH₂⁺). This ionized form is highly polar and interacts favorably with water, leading to maximal aqueous solubility.

-

As the pH of the solution approaches the pKa , a significant portion of the protonated salt will convert to the neutral, free base form (R₂NH).

-

At pH values above the pKa , the un-ionized free base will be the dominant species. This form is significantly less polar and, consequently, has much lower intrinsic solubility, which will likely lead to precipitation.[3][11]

Therefore, we predict a solubility profile characterized by a high-solubility plateau in the acidic-to-neutral pH range, followed by a sharp decrease as the pH approaches 9.34.

Section 3: Strategic Approach to Solubility Profiling

A robust solubility assessment requires a multi-faceted approach, distinguishing between early-stage screening and late-stage characterization. The two primary types of solubility measurements are Kinetic and Thermodynamic.

-

Kinetic Solubility: This is a high-throughput assessment used in early discovery. A compound is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[12][13] The measurement is taken over a short period (1-2 hours) to determine the concentration at which precipitation occurs.[14][15] While fast, this method can overestimate the true solubility because it starts from a high-energy, solvated state.[16]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium of a compound in a saturated solution.[5][17] It is determined by adding an excess of the solid API to a solvent and allowing it to reach equilibrium over an extended period (typically >24 hours).[17][18] This method is crucial for formulation development and regulatory submissions.[18]

The following diagram outlines the logical workflow for a comprehensive solubility assessment.

Caption: Logical workflow for solubility characterization.

Section 4: Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating controls to ensure data integrity and reproducibility.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method (ICH M9 Aligned)

This protocol determines the equilibrium solubility across a physiologically relevant pH range, essential for Biopharmaceutics Classification System (BCS) assessment.[6][19]

Objective: To measure the equilibrium solubility of 1-(3-Chlorophenyl)-N-methylmethanamine HCl in aqueous buffers from pH 1.2 to 7.5.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.5) using pharmacopeial recipes. Verify the final pH of each buffer with a calibrated pH meter.

-

Sample Preparation: Add an excess amount of the solid API (e.g., 5-10 mg, accurately weighed) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Incubation: Add a precise volume (e.g., 1 mL) of a specific pH buffer to each vial. Seal the vials tightly.

-

Equilibration: Place the vials in a shaker or rotator set to a constant temperature of 37 ± 1 °C for 24-48 hours.[6][17] This extended time is critical to ensure true equilibrium is reached.

-

Phase Separation: After incubation, remove the vials and allow them to stand to let heavy solids settle. Separate the supernatant containing the dissolved drug from the solid excess by centrifugation (e.g., 15,000 x g for 20 minutes) followed by filtration through a 0.22 µm filter (ensure the filter material does not bind the compound).

-

pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[6][19]

-

Quantification: Prepare a dilution series of the filtrate in a suitable mobile phase. Quantify the concentration of the dissolved API using a validated HPLC-UV method against a standard curve.

-

Data Reporting: Express solubility in mg/mL and µM. Perform each condition in triplicate to assess variability.[19]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Solubility in Pharmaceutical Solvents

This protocol assesses solubility in common organic solvents and co-solvents used in formulation development.[20][21]

Objective: To determine the solubility of the API in a panel of pharmaceutically relevant solvents.

Methodology:

-

Solvent Panel Selection: Select a range of solvents based on polarity and application, such as Water, Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

-

Procedure: Follow the same shake-flask procedure as described in Protocol 1 (steps 2-5, and 7-8), but perform the incubation at ambient temperature (e.g., 25 °C).

-

Expert Consideration: For highly soluble samples, a visual or gravimetric method may be employed. Add known masses of the API to a fixed volume of solvent until no more material dissolves. For less soluble samples, the HPLC-UV method remains superior.

Section 5: Data Presentation and Interpretation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: pH-Dependent Aqueous Solubility Data (Thermodynamic)

| Buffer pH (Initial) | Final pH of Supernatant | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD |

| 1.2 | |||

| 4.5 | |||

| 6.8 | |||

| 7.5 | |||

| Additional pH points |

Table 2: Solubility in Pharmaceutical Solvents (Thermodynamic)

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD |

| Deionized Water | 25 | |

| Ethanol | 25 | |

| Propylene Glycol | 25 | |

| PEG 400 | 25 |

Interpreting the Profile:

The data from Table 1 will directly reveal the pH-solubility relationship. A high solubility is expected at pH 1.2, 4.5, and 6.8. Based on the predicted pKa of 9.34, the compound should be classified as a "high solubility" drug substance according to ICH M9 guidelines, provided the lowest measured solubility in this range allows the highest single therapeutic dose to dissolve in ≤250 mL of media.[19]

A potential complicating factor is the common-ion effect .[22] In the pH 1.2 buffer, which contains chloride ions from HCl, the solubility of the hydrochloride salt may be slightly suppressed compared to a non-chloride acidic buffer. This phenomenon can have implications for dissolution in the stomach.[22][23]

Section 6: Conclusion

The solubility profile of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is fundamental to its development as a potential pharmaceutical agent. As a hydrochloride salt of a weak base with a pKa of ~9.34, it is predicted to exhibit high solubility in acidic and neutral aqueous environments, a characteristic favorable for oral absorption. This guide provides the strategic framework and detailed, validated protocols necessary to confirm this profile experimentally. By adhering to the principles of thermodynamic equilibrium and following authoritative guidelines like ICH M9, researchers can generate the high-quality, reliable data required to make informed decisions in formulation, advance regulatory filings, and ultimately unlock the therapeutic potential of the molecule.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

-

protocols.io. In-vitro Thermodynamic Solubility. (2022).

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022).

-

Enamine. Aqueous Solubility Assay.

-

BioDuro. ADME Solubility Assay.

-

ResearchGate. Solvent selection for pharmaceuticals. (2015).

-

University of Liverpool. Solubility and pH of amines.

-

Evotec. Thermodynamic Solubility Assay.

-

PCBIS. Thermodynamic solubility.

-

RAPS. WHO seeks to align biowaiver policy with ICH guidelines. (2023).

-

BenchChem. Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation.

-

Combi-Blocks. [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride.

-

ChemBK. 1-(3-Chlorophenyl)-N-Methylmethanamine - Physico-chemical Properties. (2024).

-

International Journal of Research in Engineering and Science. Drug Solubility. (2021).

-

Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. (2024).

-

AAT Bioquest. Does pH affect solubility?. (2023).

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

-

Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.

-

ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019).

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020).

-

ResearchGate. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2018).

-

Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

-

ECHEMI. Buy 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride from JHECHEM CO LTD.

-

Chemistry LibreTexts. The Effects of pH on Solubility. (2019).

-

Pharmaceutical Technology. Salt Selection in Drug Development. (2008).

-

ResearchGate. Is there a relationship between solubility of material and its PH level?. (2017).

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

-

Reddit. How does pH affect water solubility of organic acids (or acids in general)?. (2012).

-

Chemrio. 1-(3-chlorophenyl)-N-methylmethanamine,hydrochloride.

-

IndiaMART. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer.

-

Mitchell, A. G. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

-

BLDpharm. 1-(3-Chlorophenyl)-N-methylmethanamine.

-

Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride).

Sources

- 1. ijres.org [ijres.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. evotec.com [evotec.com]

- 6. database.ich.org [database.ich.org]

- 7. issr.edu.kh [issr.edu.kh]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. reddit.com [reddit.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. enamine.net [enamine.net]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. ema.europa.eu [ema.europa.eu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 22. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmtech.com [pharmtech.com]

Purity analysis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

An In-Depth Technical Guide to the Purity Analysis of 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Introduction: The Mandate for Purity

1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride (also known as 3-Chloro-N-methylbenzylamine hydrochloride) is a substituted benzylamine derivative.[1][2] As with any chemical entity intended for use in research and drug development, its purity is not a mere quality metric but a fundamental determinant of its safety, efficacy, and the reliability of experimental outcomes.[3] Impurities, which are any components different from the defined chemical entity, can arise from various stages including synthesis, purification, and storage.[4] They can be classified as organic (e.g., starting materials, by-products, intermediates, degradation products), inorganic (e.g., reagents, catalysts, heavy metals), or residual solvents.[4]

The rigorous identification and quantification of these impurities are governed by stringent regulatory frameworks, such as the guidelines established by the International Council for Harmonisation (ICH).[3] Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, establishing clear thresholds that trigger these actions.[4][5][6] For instance, impurities present at levels above 0.05% often require structural identification.[6] This guide provides a comprehensive, multi-faceted approach to the purity analysis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, grounding its protocols in established scientific principles and regulatory expectations.

An Orthogonal Analytical Strategy

No single analytical technique is sufficient to declare the purity of a substance comprehensively. A robust purity assessment relies on an orthogonal approach, employing multiple analytical techniques with different separation and detection principles. This strategy ensures that a wide range of potential impurities, with diverse physicochemical properties, are detected and quantified. For a substituted amine hydrochloride, a combination of chromatographic, spectroscopic, and other physicochemical tests is essential for a complete purity profile.

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a synthetic compound like 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride.

Chromatographic Purity: Separation and Quantification

Chromatography is the cornerstone of purity analysis, separating the active pharmaceutical ingredient (API) from its impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play critical, complementary roles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for analyzing non-volatile and thermally unstable organic impurities.[7] For an amine hydrochloride, a reverse-phase (RP-HPLC) method is typically the most effective.

Expertise & Causality:

-

Column Choice: A C18 or C8 column is selected for its hydrophobic stationary phase, which effectively retains the substituted benzylamine and its related impurities based on their polarity.[8]

-

Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is crucial.[9] The low pH ensures that the amine group is protonated (R-NH2+), leading to a single, well-defined species that chromatographs with a sharp, symmetrical peak. Analyzing an amine hydrochloride without sufficient buffering can lead to peak splitting, where the free amine and the salt separate, causing erroneous results.[10]

-

Detector: A UV detector is suitable as the benzene ring in the molecule is a strong chromophore. The detection wavelength is typically set at a maximum absorption wavelength (e.g., ~220 nm) to ensure high sensitivity for both the main compound and related impurities.[11]

Detailed RP-HPLC Protocol:

-

System: HPLC or UPLC system with UV/PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm filter before injection.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials or certain by-products.[7]

Expertise & Causality:

-

Derivatization: Primary and secondary amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the column and injector.[12] While the target compound is a secondary amine, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often beneficial.[13][14] This process replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[12]

-

Column Choice: A low-polarity column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane), provides excellent separation for a wide range of analytes based primarily on their boiling points.

-

Detector: A Flame Ionization Detector (FID) is used for quantification due to its wide linear range, while a Mass Spectrometer (MS) is used in parallel for definitive identification of impurities based on their mass spectra and fragmentation patterns.

Detailed GC-MS Protocol:

-

System: Gas Chromatograph with FID and/or MS detector.

-

Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 min.

-

Ramp: 15°C/min to 300°C.

-

Final Hold: Hold at 300°C for 5 min.

-

-

Injector: Split/splitless, 280°C, split ratio 20:1.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 40-550 amu.

-

-

Sample Preparation (with Derivatization):

-

Accurately weigh ~2 mg of the sample into a GC vial.

-

Add 500 µL of a suitable solvent (e.g., Dichloromethane).

-

Add 100 µL of BSTFA.

-

Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before injection.

-

Impurity Identification and Structural Elucidation

Once impurities are detected and separated, their structures must be elucidated, particularly for those exceeding the ICH identification threshold.[4][6]

Potential Impurity Profile

The synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine, likely via reductive amination of 3-chlorobenzaldehyde with methylamine, can lead to predictable impurities.[15] Understanding the synthetic route is key to postulating and identifying potential process-related impurities.

-

Starting Materials: Unreacted 3-chlorobenzaldehyde.

-

By-products: Dibenzylamine-type impurities, such as N-(3-chlorobenzyl)-(3-chlorophenyl)methanamine, can form from side reactions.

-

Intermediates: Unreacted imine intermediate.

-

Degradation Products: Oxidation or other degradation pathways upon storage.

Spectroscopic Confirmation

-

Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weight of each impurity as it elutes from the column. This data, combined with fragmentation analysis, provides powerful evidence for structural elucidation.

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is unparalleled for definitive structure confirmation. ¹H and ¹³C NMR of the bulk material can confirm the primary structure and identify major impurities. For isolated impurities, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can provide an unambiguous structural assignment.[16]

Complementary and Orthogonal Tests

To complete the purity profile, several other tests are required.

| Test | Method | Purpose | Rationale |

| Water Content | Volumetric Karl Fischer Titration | To quantify the amount of water present in the material. | Water is not an impurity in the traditional sense but must be accounted for in the final purity calculation, especially for a hygroscopic hydrochloride salt. |

| Residual Solvents | Static Headspace GC-FID | To identify and quantify residual solvents from the manufacturing process. | Solvents are classified by their toxicity, and their limits are strictly controlled under ICH Q3C guidelines.[6] |

| Inorganic Impurities | Inductively Coupled Plasma (ICP-MS/OES) | To quantify residual metals, particularly catalysts used in synthesis. | ICH Q3D guidelines set limits for elemental impurities. |

| Assay (Purity) | Titrimetry or qNMR | To determine the absolute content of the API. | A non-aqueous acid-base titration can provide a highly accurate assay value. Quantitative NMR (qNMR) offers an alternative primary method that is independent of chromatographic separation.[14] |

Data Integration and Final Purity Statement

The final purity is best expressed using a mass balance approach, where the contributions of all identified impurities are subtracted from 100%.

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This method provides a more accurate and comprehensive picture of purity than a single chromatographic area-percent result.

Example Data Summary:

| Analysis | Method | Result | Specification |

| Assay vs. Standard | RP-HPLC | 99.2% | ≥ 98.0% |

| Total Organic Impurities | RP-HPLC | 0.35% | ≤ 0.50% |

| Highest Unidentified Impurity | RP-HPLC | 0.08% | ≤ 0.10% |

| Water Content | Karl Fischer | 0.20% | ≤ 0.50% |

| Residual Solvents | Headspace GC | Meets ICH Q3C Limits | Meets ICH Q3C |

| Heavy Metals | ICP-MS | < 10 ppm | ≤ 20 ppm |

| Calculated Purity (Mass Balance) | Calculation | 99.25% | Report Value |

Conclusion

The purity analysis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a rigorous, multi-step process that demands an orthogonal analytical strategy. By combining high-resolution chromatographic techniques like HPLC and GC-MS with definitive spectroscopic methods and other physicochemical tests, a complete and accurate profile of the substance can be established. This comprehensive approach, guided by the principles of causality and validated by regulatory standards like the ICH guidelines, ensures the quality, safety, and reliability of the material for its intended scientific applications.

References

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

-

International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

-

Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

-

Agilent Technologies, Inc. Amines and ammonia Analysis of impurities in amine streams. [Link]

-

LabRulez GCMS. C1 – C3 amines - Analysis of impurities in trimethylamine. [Link]

-

Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]

-

ResearchGate. (2019). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]

-

OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS). [Link]

-

Allied Academies. (2014). Method development and validation of chlordiazepoxide and amitryptyline hydrochloride in pharmaceutical formulations by RP-HPLC. [Link]

-

ResearchGate. (2019). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

-

Indian Journal of Research in Pharmacy and Biotechnology. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. [Link]

-

ResearchGate. (2014). Method development and validation of chlordiazepoxide and amitryptyline hydrochloride in pharmaceutical formulations by RP-HPLC. [Link]

-

Canadian Science Publishing. (1993). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. [Link]

-

PubChem. 1-[3-(3-chlorophenyl)phenyl]-N-methylmethanamine. [Link]

-

ChemBK. 1-(3-Chlorophenyl)-N-Methylmethanamine. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. jpionline.org [jpionline.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijrpb.com [ijrpb.com]

- 10. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 11. alliedacademies.org [alliedacademies.org]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Weight of 3-Chloro-N-methylbenzenemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 3-Chloro-N-methylbenzenemethanamine hydrochloride, a critical parameter for research, development, and quality control in the pharmaceutical and chemical industries. Understanding the precise molecular weight is fundamental for stoichiometric calculations, formulation development, and analytical characterization.

Chemical Identity and Structure

3-Chloro-N-methylbenzenemethanamine hydrochloride is the salt form of the free base, 3-Chloro-N-methylbenzenemethanamine. The hydrochloride salt is often preferred in pharmaceutical applications due to its increased stability and solubility.

Chemical Structure:

The chemical structure of the cation, 3-Chloro-N-methylbenzenemethanamine, consists of a benzene ring substituted with a chlorine atom at the third position and a methylaminomethyl group. The hydrochloride salt is formed by the protonation of the amine group by hydrogen chloride.

Key characteristics of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride

An In-Depth Technical Guide to 1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, a compound of interest within contemporary chemical and pharmaceutical research. Designed for professionals in drug development and scientific research, this guide synthesizes available data on its chemical characteristics, synthesis protocols, analytical methodologies, and safety profiles. By contextualizing this compound with structurally related molecules of known pharmacological significance, we aim to provide a foundational resource for its further investigation and application.

Core Chemical Identity and Physicochemical Properties

1-(3-Chlorophenyl)-N-methylmethanamine is a secondary amine featuring a benzyl group substituted with a chlorine atom at the meta position. As a hydrochloride salt, its solubility in aqueous media is enhanced, which is a critical attribute for its handling in laboratory settings. The presence of the 3-chlorophenyl moiety is a common feature in a variety of centrally active compounds, suggesting its potential as a key structural motif in medicinal chemistry.

Table 1: Physicochemical Data for 1-(3-Chlorophenyl)-N-methylmethanamine and its Hydrochloride Salt

| Property | Value | Source |

| Product Name | 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride | [1] |

| CAS Number | 90389-46-1 | [1] |

| Molecular Formula | C₈H₁₀ClN · HCl | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Exact Mass | 191.02700 | [1] |

| Appearance | Solid (Form may vary) | [2] |

| pKa (Predicted) | 9.34 ± 0.10 (for the free base) | [3] |

| XLogP3 | 3.25 | [1] |

Synthesis Pathways and Methodologies

The synthesis of substituted benzylamines such as 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride can be approached through several established organic chemistry routes. A prevalent and effective method is reductive amination, which involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, followed by reduction to the target amine.

A plausible synthetic route starts from 3-chlorobenzaldehyde and methylamine. The initial reaction forms an unstable N-methyl-1-(3-chlorophenyl)methanimine, which is then reduced in situ to the secondary amine. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Conceptual Synthesis Workflow

Caption: Reductive amination pathway for synthesis.

Exemplary Synthesis Protocol: Reductive Amination

This protocol is a representative methodology based on standard organic synthesis principles for reductive amination.

-

Reaction Setup: To a solution of 3-chlorobenzaldehyde (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.2 eq, typically as a solution in THF or water) at 0 °C.

-